tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 6-amino-8-azabicyclo[321]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, amide hydrolysis, and esterification .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides, halogenating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
FHDFHYKWBSUCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)N |
Origin of Product |
United States |
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